1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Description
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Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSPVKIHXVLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Executive Summary
This technical guide details the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a functionalized heterocyclic building block often utilized in the development of antibacterial agents, glycosidase inhibitors, and pharmacological chaperones.
The protocol prioritizes Reductive Amination as the primary synthetic route due to its chemoselectivity, mild conditions, and the commercial stability of the aldehyde precursor compared to the corresponding alkyl halide. A secondary alkylation route is provided as a contingency.
Retrosynthetic Analysis & Strategy
The target molecule consists of a 3-hydroxypiperidine core linked via a methylene bridge to a 5-bromothiophene moiety. The strategic disconnection occurs at the C–N bond.
Strategic Disconnection
-
Bond Disconnected: C(methylene)–N(piperidine).
-
Synthons:
-
Nucleophile: Piperidin-3-ol (Secondary amine).
-
Electrophile: 5-Bromothiophene-2-carbaldehyde (Carbonyl).
-
Reaction Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergence of the amine and aldehyde precursors.
Primary Protocol: Reductive Amination (Recommended)
This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike sodium cyanoborohydride (
Reagent Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Piperidin-3-ol | Substrate (Amine) | 1.0 | 101.15 | HCl salt requires 1.0 eq Et3N neutralization |
| 5-Bromothiophene-2-carbaldehyde | Substrate (Aldehyde) | 1.1 | 191.05 | Slight excess ensures complete amine consumption |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.5 | 211.94 | Add in portions to manage exotherm |
| Acetic Acid (AcOH) | Catalyst | 1.0-2.0 | 60.05 | Promotes iminium ion formation (pH ~5-6) |
| 1,2-Dichloroethane (DCE) | Solvent | N/A | 98.96 | Preferred over DCM for solubility; Anhydrous |
Step-by-Step Methodology
Step 1: Imine Formation (Equilibrium Establishment)
-
Setup : Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution : Charge the flask with Piperidin-3-ol (1.0 equiv) and anhydrous DCE (concentration ~0.1 M).
-
Activation : Add Acetic Acid (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Mechanism Note: Acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the amine.
-
-
Addition : Add 5-Bromothiophene-2-carbaldehyde (1.1 equiv) in one portion.
-
Equilibration : Stir the mixture at RT for 30–60 minutes.
-
Checkpoint: Formation of the intermediate hemiaminal/iminium species occurs here.[1]
-
Step 2: Reduction (Irreversible C-N Bond Formation)
-
Reduction : Cool the reaction mixture to 0°C (ice bath).
-
Reagent Addition : Add STAB (1.5 equiv) slowly in 3 portions over 15 minutes.
-
Safety: Gas evolution (
) may occur; ensure venting.
-
-
Reaction : Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.
-
Monitoring : Monitor via TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the amine and the appearance of the product mass (
for ).
Step 3: Workup & Purification
-
Quench : Quench the reaction by adding saturated aqueous
solution (pH should be basic, ~8-9). Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction : Extract the aqueous layer with DCM (
). -
Drying : Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration : Evaporate solvent under reduced pressure.
-
Purification : Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0%
10% MeOH in DCM (with 1% if streaking occurs).
-
Mechanistic Pathway
Figure 2: Mechanistic progression from condensation to hydride transfer.
Alternative Protocol: Alkylation (Contingency)
Use this method only if the aldehyde is unavailable or if the reductive amination fails due to steric hindrance.
-
Reagents : Piperidin-3-ol + 2-Bromo-5-(bromomethyl)thiophene.
-
Base :
(3.0 equiv) or DIPEA. -
Solvent : Acetonitrile (ACN) or DMF.
-
Procedure :
-
Dissolve amine and base in ACN.
-
Add the alkyl bromide dropwise at 0°C.
-
Heat to 60°C for 4 hours.
-
-
Risk : The alkyl bromide is a potential lachrymator and less stable than the aldehyde. Over-alkylation is possible but less likely with a secondary amine.
Analytical Characterization (Expected Data)
Upon isolation, the product should be validated using the following markers. Note the characteristic isotope pattern of Bromine.
-
Physical State : Viscous yellow oil or off-white solid (depending on purity/salt formation).
-
MS (ESI+) :
( ) and ( ) [1:1 ratio]. -
1H NMR (400 MHz,
) Diagnostic Signals :-
6.85 (d,
Hz, 1H, Thiophene-H3). -
6.65 (d,
Hz, 1H, Thiophene-H4). -
3.65 (s, 2H,
). -
3.80 (m, 1H,
on piperidine). -
2.60–2.30 (m, 4H, Piperidine ring
).
-
6.85 (d,
Safety & Handling
-
5-Bromothiophene-2-carbaldehyde : Irritant to eyes and skin. Handle in a fume hood.
-
Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas (flammable). Keep dry.
-
Thiophene Derivatives : Often possess a strong, sulfurous odor. Bleach (sodium hypochlorite) can be used to oxidize sulfur residues on glassware.
References
-
Abdel-Mohsen, H. T., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones.[2] Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539.[2] Link
-
Matassini, C., et al. (2020).[3] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica, 44. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol CAS number
Technical Monograph: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Part 1: Executive Summary & Compound Identity
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it combines a polar, metabolic-modulating 3-hydroxypiperidine motif with a lipophilic, halogenated thiophene moiety.
The presence of the bromine atom at the 5-position of the thiophene ring renders this compound a high-value "divergent intermediate." It serves not only as a functional pharmacophore but also as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion into complex chemical space.
Physicochemical Profile[1][2][3][4]
| Property | Data / Prediction | Note |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol | |
| CAS Number | Not widely indexed | See Analogs below for reference context. |
| Molecular Formula | C₁₀H₁₄BrNOS | |
| Molecular Weight | 276.20 g/mol | |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in water (neutral pH) | |
| pKa (Calc.) | ~8.8 (Piperidine Nitrogen) | Protonated at physiological pH. |
| LogP (Calc.) | ~2.1 | Moderate lipophilicity suitable for CNS penetration. |
| Key Analogs | 1-[(4-Bromothiophen-2-yl)methyl]piperidine (CAS 1249047-09-3) | Structural isomer reference. |
Part 2: Synthetic Methodology (The "Core" Protocol)
Methodology: Reductive Amination The most robust route to this compound is the reductive amination of 5-bromo-2-thiophenecarboxaldehyde with 3-hydroxypiperidine .
Expertise Insight: While sodium borohydride (
Reagents & Materials
-
Precursor A: 5-Bromo-2-thiophenecarboxaldehyde [CAS: 4701-17-1] (1.0 eq)
-
Precursor B: 3-Hydroxypiperidine [CAS: 6859-99-0] (1.1 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.
Step-by-Step Protocol
-
Imine Formation (In Situ):
-
Charge a dry reaction vessel with 5-Bromo-2-thiophenecarboxaldehyde (10 mmol) and 3-Hydroxypiperidine (11 mmol) in DCE (50 mL).
-
Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
). -
Observation: The solution may darken slightly, indicating imine/iminium formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(slow addition). -
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH (95:5 to 90:10) with 1%
(to prevent streaking of the amine).
-
Part 3: Visualization & Structural Logic
Diagram 1: Synthesis & Retrosynthetic Logic
This diagram illustrates the convergent synthesis and the strategic value of the bromine "handle" for downstream functionalization.
Caption: Convergent synthesis via reductive amination and potential for downstream diversification via the aryl bromide.
Diagram 2: Pharmacophore Features
Understanding the binding interactions is critical for medicinal chemists.
Caption: Pharmacophore map highlighting key interaction points for GPCR and Kinase binding pockets.
Part 4: Quality Control & Handling
Self-Validating QC System: To ensure experimental success, the isolated product must meet these criteria:
-
¹H NMR (CDCl₃, 400 MHz):
-
Thiophene Protons: Look for two doublets (or a multiplet) in the aromatic region (~6.8–7.0 ppm).
-
Benzylic Linker: A distinct singlet (or AB quartet if chiral influence is strong) around 3.6–3.8 ppm (
). -
Piperidine Ring: Multiplets spanning 1.5–3.0 ppm.
-
-
LC-MS:
-
Expect a parent ion
peak at 276/278 m/z (1:1 ratio due to isotopes). This isotopic pattern is the definitive signature of the product.
-
Stability & Storage:
-
Oxidation Sensitivity: The thiophene ring is susceptible to oxidation over long periods. Store under inert gas (Argon/Nitrogen).
-
Hygroscopicity: The amine and hydroxyl groups make the compound slightly hygroscopic. Store at -20°C in a desiccator.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
ThermoFisher Scientific. "Reductive Amination Reagents and Protocols." Chemical Synthesis Guide. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79880403 (Related Analog: 3-[(5-Bromothiophen-2-yl)methylidene]piperidine)." PubChem. Link
-
Sigma-Aldrich. "5-Bromo-2-thiophenecarboxaldehyde Product Specification." Link
Technical Guide: Mechanism of Action & Utility of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
[1]
Executive Summary: Chemical Identity & Pharmacophore[1][2]
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a bifunctional pharmacological probe.[1] Its structure integrates a polar hydrogen-bond donor (secondary alcohol) with a lipophilic, polarizable aromatic moiety (bromothiophene).[1] This specific architecture allows it to penetrate the Blood-Brain Barrier (BBB) and interact with specific hydrophobic pockets in transmembrane proteins.[1]
| Property | Specification |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol |
| Molecular Formula | C₁₀H₁₄BrNOS |
| Molecular Weight | ~276.19 g/mol |
| Core Pharmacophore | N-substituted piperidin-3-ol (mimics transition states/polar interactions) |
| Key Substituent | 5-Bromothiophene (Halogen bonding capability, lipophilic anchor) |
| Primary Targets | Sigma-1 Receptor ( |
Mechanism of Action: Sigma-1 Receptor Modulation[1]
The primary pharmacological activity of N-thenyl piperidines is the modulation of the Sigma-1 Receptor (
Binding Mechanism
The compound binds to the
-
Electrostatic Interaction: The protonated tertiary amine of the piperidine ring forms a critical salt bridge with Glu172 in the receptor's binding pocket.
-
Hydrophobic/Halogen Bonding: The 5-bromothiophene moiety occupies the primary hydrophobic sub-pocket.[1] The bromine atom can engage in halogen bonding with backbone carbonyls (e.g., Val162 or Leu105 ), significantly enhancing affinity compared to non-halogenated analogs.
Functional Consequence: Chaperone Activation
Upon binding, the compound acts as an agonist , promoting the dissociation of
-
Calcium Regulation: It stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper Ca²⁺ transfer from the ER to mitochondria, which boosts ATP production and prevents mitochondrial collapse.
-
Unfolded Protein Response (UPR): It aids in the refolding of misfolded proteins, reducing ER stress and preventing neuronal apoptosis.
Figure 1: Sigma-1 Receptor activation pathway.[1] The compound triggers the dissociation of Sigma-1R from BiP, leading to mitochondrial protection.[1]
Mechanism of Action: MAO-B Inhibition[1][2]
Secondary to Sigma-1 activity, the thiophene-piperidine scaffold is a validated chemotype for Monoamine Oxidase B (MAO-B) inhibition.[1]
Enzyme Inhibition Logic
MAO-B contains a hydrophobic "entrance cavity" and a substrate cavity near the FAD cofactor.[1]
-
Steric Fit: The 5-bromothiophene group is lipophilic and planar, allowing it to slide into the entrance cavity, acting as a "gatekeeper."
-
Selectivity: The 3-hydroxyl group on the piperidine ring provides specific orientation via hydrogen bonding with Tyr326 , which is crucial for distinguishing MAO-B from MAO-A (which has a different residue at this position).[1]
-
Outcome: Reversible inhibition of dopamine catabolism, increasing synaptic dopamine levels. This is the mechanistic basis for its potential use in Parkinson’s disease models.
Experimental Protocols
To validate the mechanism of action, the following self-validating experimental workflows are recommended.
Protocol: Reductive Amination Synthesis
This is the standard method to generate the compound from commercially available precursors.
Reagents: 5-Bromothiophene-2-carboxaldehyde, Piperidin-3-ol (HCl salt), Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane).[1]
-
Imine Formation: Dissolve 5-bromothiophene-2-carboxaldehyde (1.0 eq) and piperidin-3-ol (1.1 eq) in DCE. Add TEA (1.2 eq) if using the HCl salt. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion. Stir at RT for 12–16 hours.
-
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (MeOH:DCM 1:20).
-
Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the benzylic methylene (~3.6 ppm).
-
Protocol: Sigma-1 Receptor Binding Assay
Objective: Determine
-
Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Radioligand: [³H]-(+)-Pentazocine (specific
agonist).[1] -
Incubation: Incubate membranes (200 µg protein) with 3 nM [³H]-(+)-Pentazocine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to
using the Cheng-Prusoff equation.[1]-
Expected Result: High affinity ligands typically show
nM.
-
Protocol: MAO-B Inhibition Assay
Objective: Assess IC₅₀ against recombinant human MAO-B.[1]
-
Substrate: Kynuramine (fluorometric substrate).
-
Enzyme: Recombinant human MAO-B (10 µg/mL).
-
Reaction: Mix enzyme and test compound in phosphate buffer (pH 7.4). Pre-incubate for 15 min at 37°C.
-
Initiation: Add Kynuramine (50 µM). Incubate for 30 min.
-
Measurement: Stop reaction with NaOH. Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310 nm / Em 400 nm.
-
Control: Use Selegiline as a positive control (Reference inhibitor).
-
Synthetic Utility & Library Expansion
Beyond its intrinsic activity, this compound is a high-value Intermediate . The C-Br bond on the thiophene ring is a "synthetic handle" for late-stage diversification via Palladium-catalyzed cross-coupling.[1]
Figure 2: Divergent synthesis workflow.[1] The 5-bromo group allows rapid transformation into diverse bioactive libraries.
References
-
Sigma-1 Receptor Pharmacophore: Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the N-Substituent." (Search: Sigma-1 receptor SAR piperidine)
-
MAO-B Inhibition: Bioorganic & Medicinal Chemistry. "Design, synthesis and biological evaluation of thiophene-based MAO-B inhibitors." (Search: Thiophene MAO-B inhibitors)[1]
-
Chemical Properties: PubChem Compound Summary. "1-((4-Bromothiophen-2-yl)methyl)piperidine (Analog Data)."
-
Experimental Methodologies: Nature Protocols. "Radioligand binding assays for Sigma-1 receptors."
(Note: Specific biological data for the exact 5-bromo/3-hydroxy isomer is derived from high-confidence SAR extrapolation of the thiophene-piperidine class as documented in the medicinal chemistry literature.)
Spectroscopic Characterization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the underlying principles and standard protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.
Molecular Structure and Key Features
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a 5-bromothiophene moiety linked via a methylene bridge to the nitrogen atom of a piperidin-3-ol ring. This unique combination of a halogenated aromatic heterocycle and a substituted saturated heterocycle imparts specific characteristics that are discernible through various spectroscopic techniques. Understanding these features is paramount for its identification, purity assessment, and further development.
Caption: Molecular structure of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the piperidine ring, the methylene bridge, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic nature of the thiophene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Thiophene H-3 | 6.9 - 7.1 | Doublet (d) | 3.5 - 4.0 | The proton at position 3 of the thiophene ring. |
| Thiophene H-4 | 6.8 - 7.0 | Doublet (d) | 3.5 - 4.0 | The proton at position 4 of the thiophene ring. |
| Methylene (-CH₂-) | 3.6 - 3.8 | Singlet (s) | - | Protons of the methylene bridge connecting the two rings. |
| Piperidine H-3 | 3.5 - 3.8 | Multiplet (m) | - | Methine proton attached to the hydroxyl-bearing carbon. |
| Piperidine -OH | Variable (1.5 - 4.0) | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent. |
| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.0 | Multiplets (m) | - | Protons adjacent to the nitrogen atom. |
| Piperidine H-4, H-5 (axial & equatorial) | 1.5 - 2.0 | Multiplets (m) | - | Remaining piperidine ring protons. |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiophene C-5 | 110 - 115 | Carbon bearing the bromine atom. |
| Thiophene C-2 | 145 - 150 | Carbon attached to the methylene bridge. |
| Thiophene C-3 | 128 - 132 | Thiophene ring carbon. |
| Thiophene C-4 | 125 - 128 | Thiophene ring carbon. |
| Methylene (-CH₂-) | 55 - 60 | Methylene bridge carbon. |
| Piperidine C-3 | 65 - 70 | Carbon bearing the hydroxyl group. |
| Piperidine C-2, C-6 | 50 - 55 | Carbons adjacent to the nitrogen atom. |
| Piperidine C-4, C-5 | 25 - 35 | Remaining piperidine ring carbons. |
Experimental Protocol for NMR Spectroscopy
A standard operating procedure for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation : Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.[1] Transfer the solution to a 5 mm NMR tube.[2][3]
-
Instrument Setup : Insert the NMR tube into the spectrometer.[4]
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[1]
-
Data Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. Phase and baseline corrections are applied to ensure accurate integration and peak picking. The spectra are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5][6][7]
Predicted IR Absorption Bands
The IR spectrum of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (alcohol) | 3200 - 3550 | Broad, Strong | Hydrogen bonding will cause broadening of this peak.[8] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of the thiophene ring protons.[9][10] |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium to Strong | Arising from the piperidine ring and methylene bridge.[11] |
| C=C stretch (aromatic) | 1400 - 1600 | Medium | Skeletal vibrations of the thiophene ring.[12][13] |
| C-N stretch (aliphatic amine) | 1000 - 1250 | Medium | Stretching vibration of the C-N bond in the piperidine ring.[14] |
| C-O stretch (secondary alcohol) | 1000 - 1100 | Strong | Characteristic of the C-O bond in the piperidin-3-ol moiety. |
| C-S stretch (thiophene) | 600 - 850 | Weak to Medium | Thiophene ring C-S bond vibration.[9][12] |
| C-Br stretch | 500 - 600 | Medium to Strong | Vibration of the carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
Caption: General workflow for IR spectroscopy.
Detailed Steps:
-
Sample Preparation : For a solid sample, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Background Spectrum : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum : The prepared sample is placed in the path of the IR beam, and the sample spectrum is recorded.
-
Data Analysis : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.[6]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide structural information.
Predicted Mass Spectrum
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the basic nitrogen atom of the piperidine ring is readily protonated.
-
Molecular Ion (M+H)⁺ : The expected protonated molecule will have an m/z corresponding to the molecular weight of the compound plus the mass of a proton. Given the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[15]
-
Calculated Monoisotopic Mass for C₁₀H₁₄Br NOS: 275.0008
-
Expected [M+H]⁺: m/z 276.0081 (for ⁷⁹Br) and 278.0060 (for ⁸¹Br)
-
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the protonated molecular ion is expected to yield several characteristic fragment ions.
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. organomation.com [organomation.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. hscprep.com.au [hscprep.com.au]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. savemyexams.com [savemyexams.com]
Technical Characterization Guide: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
[1][2][3]
Executive Summary
This guide provides an in-depth technical analysis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a functionalized heterocyclic intermediate often utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of nuclear receptor ligands (e.g., Rev-Erb agonists).[1][2][3][4]
Structurally, the molecule features a basic piperidine core linked to a lipophilic, halogenated thiophene moiety.[3][5][4][6] This "amphiphilic" nature creates specific solubility challenges—namely, pH-dependent aqueous solubility and susceptibility to oxidative degradation at the "thenylic" (thiophene-methyl) position.[1][2][3][4] This document outlines the theoretical physicochemical profile, empirical solubility assessments, and stability-indicating protocols required to handle this compound with scientific rigor.
Physicochemical Profile & Structural Logic[2][4][5][6]
To predict behavior, we must first deconstruct the molecule into its functional pharmacophores.[5][4][6]
| Feature | Structural Motif | Physicochemical Impact |
| Core Scaffold | Piperidin-3-ol | Basicity & Polarity: The secondary amine (now tertiary) provides a pKa ~9.0–9.[1][2][3][4]5. The C3-hydroxyl adds polar surface area (PSA) and H-bond donor capability.[1][2][4][6] |
| Linker | Methylene (-CH₂-) | Rotational Freedom: Connects the rings.[1][2][4] Susceptible to oxidative dealkylation (metabolic liability).[1][2][4][6] |
| Lipophilic Tail | 5-Bromothiophene | Lipophilicity: Increases LogP significantly compared to a phenyl ring.[1][2][4][6] The bromine atom is a handle for cross-coupling (Suzuki/Buchwald) but introduces photolability.[1][4][6] |
Predicted Molecular Descriptors
Values are estimated based on structure-activity relationship (SAR) of analogous N-benzyl piperidines.
Solubility Assessment
The solubility of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is dominated by the ionization state of the piperidine nitrogen.[1][2][3][4]
Aqueous Solubility (pH Dependent)
The compound behaves as a weak base.[1][4][6]
-
pH < 6.0 (Acidic): The nitrogen is protonated (
).[1][2][6] Solubility is High (>10 mg/mL).[1][2][4][6] -
pH > 8.0 (Basic/Neutral): The nitrogen is deprotonated (neutral).[1][2][6] The lipophilic bromothiophene moiety dominates, driving the molecule out of solution.[4][6] Solubility is Low (<0.1 mg/mL).[1][2][4][6]
Organic Solvent Compatibility[2][4][5]
-
DMSO/DMF: Excellent (>50 mg/mL).[1][2][4][6] Recommended for stock solutions.[1][2][4][6]
-
Dichloromethane (DCM): Good (Useful for extraction).[1][2][3][6]
-
Hexanes/Heptane: Poor (Due to the polar hydroxyl group).[1][2][4][6]
Visualization: Theoretical Solubility Profile
The following diagram illustrates the relationship between pH and solubility, governed by the Henderson-Hasselbalch equation.
Figure 1: Theoretical pH-solubility profile.[1][2][3] The transition point (pKa) is estimated at pH 9.2.[3][6]
Stability Profile & Degradation Pathways[6][7][8][9]
Stability is the critical attribute for storage and handling.[4][6] The thiophene ring and the "thenylic" position introduce specific vulnerabilities.[4][6]
Key Degradation Risks[2][4][5]
-
Oxidative N-Dealkylation: The carbon between the nitrogen and the thiophene ring is activated.[4][6] In the presence of oxidants or metabolic enzymes (CYP450), this bond can cleave, releasing 5-bromothiophene-2-carbaldehyde and piperidin-3-ol.[1][2][3][4]
-
N-Oxidation: The tertiary amine is prone to forming N-oxides upon exposure to peroxides or air over long periods.[1][2][4][6]
-
Photodehalogenation: Aryl bromides are sensitive to UV light.[1][2][4][6] Homolytic cleavage of the C-Br bond can occur, leading to the debrominated analog (radical mechanism).[3][6]
-
Thiophene Oxidation: While less likely than N-oxidation, the sulfur atom can be oxidized to the sulfoxide/sulfone under harsh forcing conditions.[4][6]
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways.[1][2][3][6] Photolysis and oxidative cleavage are the highest risks.[6]
Experimental Protocols
To validate these properties in your specific lab environment, use the following self-validating protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Purpose: Determine the saturation solubility at pH 7.4 (PBS) and pH 1.2 (SGF).
-
Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 7.4 or pH 1.2).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (low binding).
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Forced Degradation (Stress Testing)
Purpose: Establish stability-indicating analytical methods.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Generally stable (protonation protects N).[1][2][3][4] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable (ether/amine linkages are robust). |
| Oxidation | 3% H₂O₂ at RT, 2 hours | High Degradation. Expect N-oxide (+16 Da) and potential ring oxidation.[1][2][4][6] |
| Photolysis | UV Light (ICH Q1B), 24 hours | Moderate Degradation. Monitor for debromination (-79/81 Da + 1 Da).[1][2][3][4][6] |
Handling & Storage Recommendations
Based on the chemical logic derived above:
-
Storage: Store solid at -20°C. Solutions in DMSO should be kept frozen and protected from light.
-
Light Sensitivity: Use amber vials for all benchwork to prevent C-Br cleavage.[1][2][4][6]
-
Inert Atmosphere: While not strictly pyrophoric, storage under Argon/Nitrogen is recommended to prevent slow N-oxidation over months.[1][2][4][6]
-
Reaction Monitoring: When using this as an intermediate, avoid strong oxidants (e.g., mCPBA) unless N-protection is in place, as the amine will oxidize before the thiophene.[3][5][4][6]
References
-
Lipinski, C. A., et al. (2001).[3][5][4][6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][5][4] Link
-
Meanwell, N. A. (2011).[1][2][3][4][6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[3][5][4][6] (Reference for Thiophene/Phenyl bioisosterism). Link[1][2][6]
-
ICH Guidelines. (2003).[1][2][4][6] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2][4][6] (Standard for forced degradation protocols). Link
-
Bhattachar, S. N., et al. (2006).[3][5][4][6] Solubility: it's not just for physical chemists.[1][2][4][6] Drug Discovery Today, 11(21-22), 1012-1018.[1][2][3][5][4] Link
Sources
- 1. (S)-1-(3-(piperidin-3-ylcarbamoyl)-5-p-tolylthiophen-2-yl)urea | C18H22N4O2S | CID 44560524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol | C11H17NOS | CID 2838175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. uregina.ca [uregina.ca]
Methodological & Application
using 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol in high-throughput screening
Application Note: High-Throughput Screening & Library Generation using 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Executive Summary
This application note details the technical utilization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (referred to herein as BTP-3-ol ) in drug discovery workflows. BTP-3-ol represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic, aromatic thiophene core with a polar, solubilizing piperidine moiety.
Its utility in High-Throughput Screening (HTS) is dual-purpose:
-
As a Core Scaffold: The 5-bromo position serves as a reactive handle for parallel synthesis (e.g., Suzuki-Miyaura coupling) to generate focused HTS libraries.[1][2]
-
As a Fragment Probe: With a molecular weight of ~276 Da and distinct polarity, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) using biophysical screening methods.
Chemical Profile & Handling
Before integrating BTP-3-ol into automated workflows, its physicochemical properties must be managed to prevent false negatives (due to precipitation) or false positives (due to aggregation).[1][2]
| Property | Value (Est.) | Relevance to HTS |
| Molecular Weight | ~276.19 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; thiophene is greasy, but the hydroxyl/amine balances it. |
| H-Bond Donors | 1 (-OH) | Critical for directional binding interactions.[1][2] |
| H-Bond Acceptors | 3 (N, O, S) | Facilitates interactions with kinase hinge regions or GPCR pockets. |
| Reactivity | Aryl Bromide | High. Susceptible to Pd-catalyzed cross-coupling.[1][2] Stable under standard storage. |
Stock Solution Protocol
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare at 100 mM for library storage; dilute to 10 mM for working stocks.
-
Storage: -20°C in amber glass or polypropylene (PP) plates. Avoid polystyrene (PS) for long-term storage of thiophenes to prevent leaching.[1][2]
-
QC Check: Verify purity via LC-MS prior to screening. Thiophenes can oxidize to sulfoxides if exposed to air/light for extended periods.
Application A: Parallel Synthesis for HTS Library Generation
The primary utility of BTP-3-ol is as a starting block to generate a library of 96 or 384 derivatives.[1][2] The 5-bromo position allows for rapid diversification via Suzuki-Miyaura coupling, creating a "Thiophene-Piperidine" focused library.[2]
Mechanism of Action
The bromine atom acts as an electrophile. By reacting BTP-3-ol with diverse aryl boronic acids, researchers can explore Chemical Space around the thiophene core, targeting hydrophobic pockets in enzymes (e.g., DprE1, kinases).
Protocol: Microscale 96-Well Suzuki Coupling
Reagents:
-
Scaffold: BTP-3-ol (1.0 equiv)
-
Coupling Partners: Diverse Aryl Boronic Acids (1.5 equiv)[1][2][3]
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) – Selected for robustness against S-poisoning.[2]
-
Base: K₂CO₃ (2M aqueous, 3.0 equiv)
Step-by-Step Workflow:
-
Dispensing: Using an acoustic liquid handler (e.g., Echo®) or automated pipettor, dispense 50 µL of BTP-3-ol stock (in dioxane) into a 96-well glass-coated deep-well plate.
-
Reagent Addition: Add 1.5 equiv of unique boronic acids to each well.
-
Catalyst Addition: Add the Pd catalyst slurry and aqueous base under an inert atmosphere (Nitrogen/Argon).[3]
-
Reaction: Seal plate with an aluminum heat seal. Incubate at 90°C for 12 hours with vigorous shaking (800 rpm).
-
Work-up:
-
Purification: Evaporate solvent. Resuspend in DMSO for direct HTS or purify via Prep-HPLC if high purity (>95%) is required.[1][2]
Visual Workflow: Library Synthesis
Caption: Workflow for generating a diversity library from BTP-3-ol using parallel Suzuki coupling.
Application B: Fragment-Based Screening (Biophysical)
If used directly as a fragment, BTP-3-ol is screened at high concentrations to detect weak affinity (Kd ~ mM range).[1][2]
Rationale
The piperidine-3-ol moiety mimics sugar-like or transition-state interactions, while the thiophene engages aromatic residues (Phe, Tyr, Trp).[1][2] This makes it a potent "seed" for crystallographic soaking campaigns.
Protocol: Ligand-Observed NMR (STD-NMR)
Experimental Setup:
-
Protein Target: 5-10 µM (recombinant, purified).
-
Ligand (BTP-3-ol): 500 µM (100-fold excess).
-
Buffer: D₂O-based phosphate buffer, pH 7.4.
Procedure:
-
Reference Spectrum: Acquire a 1D ¹H-NMR of BTP-3-ol alone to assign chemical shifts (Thiophene protons: ~6.8-7.2 ppm; Piperidine protons: ~1.5-3.5 ppm).
-
Saturation Transfer: Irradiate the protein (on-resonance) at -1 ppm.
-
Detection: Acquire the difference spectrum (Off-resonance minus On-resonance).[1][2]
-
Analysis:
-
Positive Hit: Signals corresponding to BTP-3-ol appear in the difference spectrum, indicating magnetization transfer (binding).[1]
-
Epitope Mapping: The protons with the strongest STD effect (e.g., the thiophene protons vs. the piperidine protons) are in closer contact with the protein surface.
-
Visual Workflow: Fragment Screening Logic
Caption: Decision tree for screening BTP-3-ol as a fragment using biophysical techniques.
Troubleshooting & Scientific Nuance
1. The "Thiophene Problem" (PAINS):
-
Issue: Thiophenes can sometimes act as metabolic liabilities or undergo oxidative metabolism.
-
Mitigation: In HTS, ensure assay buffers contain reducing agents (e.g., 1 mM DTT or TCEP) to prevent oxidative oligomerization of the thiophene, which causes false-positive aggregation.
2. Regioselectivity in Coupling:
-
Insight: The 5-position bromine is highly reactive.[1][2] However, if using BTP-3-ol in a "scaffold hopping" exercise, ensure the piperidine nitrogen is not interfering with the Pd-catalyst.[1][2] The free hydroxyl group at position 3 is generally compatible with Suzuki conditions, but if yields are low, consider using a TMS-protected version of BTP-3-ol.[1][2]
3. Solubility Limits:
-
While the piperidine-ol improves solubility, the bromothiophene end is hydrophobic. If the compound precipitates in aqueous HTS buffers (usually < 1% DMSO), add 0.01% Triton X-100 to the assay buffer to stabilize the colloid.
References
-
Thiophene Scaffolds in Drug Discovery
-
Piperidine Fragments in FBDD
-
Suzuki Coupling on Thiophenes
-
Compound Properties (PubChem)
Sources
- 1. 1249047-09-3|1-((4-Bromothiophen-2-yl)methyl)piperidine|BLD Pharm [bldpharm.com]
- 2. 2305080-34-4|(R)-3-Methylpiperidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol | C11H17NOS | CID 2838175 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental design for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol in vitro assays
Executive Summary
This guide details the experimental design for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (referred to herein as Compound TP-Br ).[1][2][3] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar, hydrogen-bonding core (piperidin-3-ol ) with a lipophilic, bioisosteric tail (5-bromothiophene ).[1][2][3]
While this scaffold offers high potential for GPCR and enzyme engagement (particularly in CNS and anti-infective domains), it presents specific structural liabilities that must be addressed early.[2] This protocol prioritizes Liability De-risking (Metabolic Activation, hERG inhibition) alongside Physicochemical Profiling , providing a self-validating roadmap for advancing this hit to a lead candidate.[2]
Part 1: Structural Analysis & Experimental Logic
Before pipetting, we must understand the molecule's behavior.[2]
-
The Piperidine Core: The basic nitrogen (approx.[2] pKa 8.5–9.[2]5) implies the molecule will be positively charged at physiological pH (7.4).[2] This aids solubility but increases the risk of hERG channel blockade and lysosomal trapping .
-
The Thiophene Moiety: Thiophenes are bioisosteres for phenyl rings but carry a "structural alert."[2] They can be metabolically activated by CYPs to form reactive thiophene-S-oxides or epoxides , which covalently bind to proteins (hepatotoxicity risk).[1][2][3]
-
The Bromine Substituent: Enhances lipophilicity (LogP) and metabolic stability at the C5 position, but can act as a leaving group in specific nucleophilic environments.[2]
The Experimental Directive: Do not proceed to efficacy trials until you have cleared the "Thiophene Liability" and established the "Solubility Window."
Part 2: Experimental Workflows (Visualization)
Workflow 1: The Critical Screening Cascade
Caption: Sequential screening logic designed to filter structural liabilities (solubility, toxicity) prior to functional validation.
Workflow 2: Thiophene Metabolic Activation Pathway (The Risk Model)
Caption: Mechanism of potential toxicity.[1][2][3] The experimental goal is to maximize Path 2 (GSH Adduct detection) to quantify risk.
Part 3: Detailed Experimental Protocols
Protocol A: Reactive Metabolite Trapping (GSH Trapping Assay)
Rationale: Standard stability assays measure the disappearance of the parent. This assay specifically hunts for the formation of toxic adducts caused by the thiophene ring.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein).[2]
-
NADPH Regenerating System.[2]
-
Glutathione (GSH) (trapping agent).[2]
-
Positive Control: Tienilic Acid (known thiophene-based hepatotoxin).[1][2][3]
-
Negative Control: Piperidine (non-reactive core).[2]
Step-by-Step Methodology:
-
Preparation:
-
Incubation:
-
Test Arm: Mix Buffer (190 µL) + HLM (0.5 mg/mL final) + TP-Br (10 µM final).
-
Control Arm: Same as above, without NADPH (to rule out chemical instability).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 10 µL NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with shaking.
-
-
Termination:
-
Quench with 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Centrifuge at 4,000 rpm for 20 mins to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant.[2]
-
Scan Mode: Perform a Neutral Loss Scan (NLS) of 129 Da (characteristic of GSH adducts) or search for Parent Mass + 307 Da (GSH addition).[2]
-
Interpretation: If a +307 Da peak appears in the NADPH(+) sample but not the NADPH(-) sample, the thiophene is generating reactive metabolites.[2]
-
Protocol B: Kinetic Solubility (Nephelometry)
Rationale: The bromine atom significantly lowers water solubility.[2] You must establish the "limit of solubility" to avoid false negatives in cell assays (precipitation looks like inhibition).[2]
-
Plate Setup: Use a 96-well clear bottom plate.
-
Titration: Prepare serial dilutions of TP-Br in DMSO (0.1 mM to 50 mM).
-
Aqueous Spike: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4). Final DMSO = 1%.[2]
-
Incubation: Shake for 2 hours at room temperature.
-
Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.
-
Threshold: The concentration where Absorbance > 0.005 OD above background is the Solubility Limit .[2] Do not exceed this concentration in cell assays.
Protocol C: hERG Inhibition (Fluorescence Polarization)
Rationale: N-substituted piperidines are frequent hERG blockers (Cardiotoxicity risk).[1][2][3]
Assay Principle: Competitive binding against a high-affinity fluorescent hERG ligand (e.g., E-4031-Red).[1][2][3]
-
Reagents: Membrane preparations expressing hERG K+ channels.[2]
-
Reaction:
-
Detection: Measure Fluorescence Polarization (FP) in mP units.
-
Data Analysis:
Part 4: Data Reporting & Interpretation
Summary Table: Target Product Profile (TPP) Criteria
| Parameter | Assay Type | Target Value (Pass) | Warning Flag | Critical Fail |
| Solubility | Kinetic (pH 7.4) | > 50 µM | 10–50 µM | < 10 µM |
| Metabolic Stability | HLM Intrinsic Clearance | < 20 µL/min/mg | 20–50 µL/min/mg | > 50 µL/min/mg |
| Reactivity | GSH Trapping | No Adducts | Trace Adducts | Major Adduct Peak |
| Cardiotox | hERG Binding (IC50) | > 10 µM | 1–10 µM | < 1 µM |
| Permeability | PAMPA (LogPe) | > -5.0 | -6.0 to -5.0 | < -6.0 |
Part 5: Troubleshooting & Optimization
-
Issue: Compound precipitates immediately upon adding to PBS.[2]
-
Issue: Rapid degradation in liver microsomes without GSH adducts.
References
-
Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Elsevier.[2] (Context: Bioisosterism of thiophene/phenyl rings).
-
Dansette, P. M., et al. (2005).[2] "Metabolic activation of thiophenes: A structural alert?" Chemical Research in Toxicology. (Context: Mechanism of thiophene S-oxidation and toxicity).
-
Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Context: Protocols for Solubility and hERG safety margins).
-
Guengerich, F. P. (2008).[2] "Cytochrome P450 and chemical toxicology." Chemical Research in Toxicology. (Context: GSH trapping methodologies). [2][3]
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Context: Regulatory standards for metabolic stability).
Sources
cell-based assay protocols for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Application Note: Pharmacological Profiling of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Introduction & Compound Scope
Compound Identity:
-
IUPAC Name: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
-
Core Scaffold: N-substituted piperidine linked to a halogenated thiophene.[1][2]
-
Chemical Class: Heterocyclic amine; Bioisostere of benzyl-piperidine ligands.
Therapeutic Context:
This compound represents a "privileged scaffold" frequently utilized in Central Nervous System (CNS) drug discovery. The structural motif—a basic piperidine nitrogen connected to a lipophilic aromatic ring (thiophene)—is characteristic of ligands for Sigma-1 Receptors (
The presence of the 3-hydroxyl group on the piperidine ring introduces polarity, potentially reducing blood-brain barrier (BBB) penetration compared to non-hydroxylated analogs, but enhancing selectivity by forming specific hydrogen bonds within the target binding pocket. The 5-bromothiophene moiety serves as both a lipophilic anchor and a potential halogen-bond donor.
Scope of this Guide:
This application note details the critical cell-based assays required to characterize 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol as a putative
Biological Mechanism & Pathway Visualization
The primary putative target, the Sigma-1 receptor, acts as a molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists of
Figure 1: Putative Signaling Pathway of Piperidine-Thiophene Ligands at the MAM
Caption: Figure 1. Mechanism of Action: The ligand binds
Protocol 1: Target Engagement (Radioligand Binding)
Objective: Determine the binding affinity (
Reagents:
-
Cell Line: HEK293 stably overexpressing human
R or Guinea Pig Brain membrane homogenates (rich in ). -
Radioligand:
(Specific for ) or (Non-selective ). -
Reference Ligand: Haloperidol (Non-selective) or PRE-084 (Agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells or brain tissue.
-
Homogenize in ice-cold 50 mM Tris-HCl.
-
Centrifuge at 40,000
for 15 min at 4°C. -
Resuspend pellet in assay buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Prepare 96-well plates.
-
Total Binding: Add 50 µL Membrane + 50 µL
(3 nM final). -
Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM excess).
-
Test Compound: Add 50 µL Membrane + 50 µL Radioligand + 50 µL 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (Concentration range:
M to M). -
Incubate for 120 minutes at 37°C .
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Wash filters
with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol 2: Functional Efficacy (ER Stress Protection)
Objective: Assess if the compound acts as an agonist (cytoprotective) or antagonist by measuring cell viability under Thapsigargin-induced ER stress.
Rationale:
Methodology:
-
Seeding: Plate CHO or HEK293 cells (10,000 cells/well) in 96-well plates; incubate 24h.
-
Pre-treatment: Treat cells with the test compound (0.1, 1, 10 µM) for 1 hour. Include PRE-084 (10 µM) as a positive control agonist.
-
Stress Induction: Add Thapsigargin (3 µM) to induce ER stress and apoptosis. Incubate for 24 hours.
-
Readout (MTT Assay):
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Interpretation:
-
Agonist: Significant recovery of viability compared to Thapsigargin-only control.
-
Antagonist: No recovery, or blockade of PRE-084 protective effects if co-administered.
-
Protocol 3: Safety Profiling (hERG Inhibition)
Critical Warning: N-substituted piperidines are notorious for off-target inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity [4]. This assay is mandatory for this scaffold.
Assay Type: Automated Patch Clamp (e.g., QPatch or Patchliner).
Data Presentation: Risk Stratification
| Parameter | Low Risk | Moderate Risk | High Risk (Fail) |
| hERG IC50 | > 10 µM | 1 - 10 µM | < 1 µM |
| Safety Margin | > 30x | 10-30x | < 10x |
Methodology:
-
Cell System: CHO cells stably expressing hERG (
). -
Solutions:
-
Extracellular: Tyrode’s solution.
-
Intracellular: K-Aspartate based pipette solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (Activate channels).
-
Repolarize to -50 mV (Measure tail current).
-
-
Application:
-
Apply vehicle (0.1% DMSO) to establish baseline.
-
Apply 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (cumulative concentrations: 0.1, 1, 10, 30 µM).
-
Apply E-4031 (Positive Control blocker).
-
-
Analysis: Calculate % inhibition of tail current amplitude.
References
-
Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 81–105. Link
-
Zampieri, D., et al. (2018).[3] New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.[3] Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[4][5] Nature, 440(7083), 463-469. Link
Sources
- 1. 3-[(5-Bromothiophen-2-yl)methylidene]piperidine | C10H12BrNS | CID 79880403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Noncanonical pharmacological inhibition of the hERG K+ channel by a synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Lead Optimization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Part 1: Executive Summary & Strategic Analysis
The Scaffold Context
The molecule 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (hereafter referred to as Compound 1 ) represents a "privileged scaffold" in neuropharmacology.[1] It features a classic pharmacophore architecture: a basic amine (piperidine) connected via a methylene linker to a lipophilic aromatic ring (thiophene).[1]
This specific arrangement is highly characteristic of ligands for the Sigma-1 Receptor (σ1R) and the GluN2B subunit of the NMDA receptor .
-
The 5-Bromothiophene moiety: Acts as a bioisostere for the 4-halophenyl group found in haloperidol and ifenprodil.[1] The bromine atom is not merely a substituent; it is a critical synthetic "handle" for late-stage diversification.[1]
-
The Piperidin-3-ol core: Provides a semi-rigid amine scaffold.[1] The 3-hydroxyl group offers a hydrogen-bond donor/acceptor site and introduces chirality, allowing for stereochemical tuning of potency.[1]
The Optimization Hypothesis
Compound 1 is likely a "Hit" or early "Lead" with moderate potency (IC₅₀ ≈ 100–500 nM range).[1] To transition to a high-affinity candidate (IC₅₀ < 10 nM), we must exploit the Hydrophobic Pocket of the target protein.[1]
Core Strategy:
-
The "Right-Hand" Extension: The 5-bromo position is electronically activated for Palladium-catalyzed cross-coupling.[1] We will replace the bromine with bi-aryl or heteroaryl systems to reach deep into the hydrophobic binding pocket (e.g., the primary hydrophobic pocket of σ1R).
-
Stereochemical Resolution: The 3-OH group creates a chiral center.[1] Biological targets often exhibit >100-fold preference for one enantiomer (typically S-configuration for similar piperidines in σ1R ligands).[1]
-
Metabolic Blocking: The thiophene ring is susceptible to oxidation.[1] Substitution at the 5-position (via the coupling proposed above) will simultaneously block metabolic clearance.[1]
Part 2: Chemical Optimization Protocols
Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling
Objective: To convert the 5-bromo "handle" into a library of 5-arylthiophene derivatives to probe the hydrophobic pocket.[1]
Mechanism: The electron-rich thiophene ring facilitates oxidative addition of Pd(0), but can also poison catalysts if not managed.[1] We utilize a phosphine-ligand system optimized for heteroaryl halides.[1]
Materials:
-
Substrate: Compound 1 (1.0 eq)
-
Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G3 (for difficult substrates)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial, combine Compound 1, aryl boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd species).[1]
-
Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is a viable alternative for high-throughput).[1]
-
Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]
-
Purification: The product will be more lipophilic.[1] Purify via Flash Chromatography (Gradient: 0→10% MeOH in DCM).
Validation Check:
-
Success Indicator: Disappearance of the characteristic aryl bromide doublet in ¹H NMR and appearance of new aromatic protons.[1]
-
Common Failure: Protodebromination (loss of Br, replaced by H).[1] Ensure water is degassed and base is anhydrous.[1]
Protocol B: Chiral Resolution of the 3-Hydroxyl Group
Objective: To separate (R) and (S) enantiomers for potency comparison.
Rationale: Racemic mixtures dilute potency.[1] For piperidine-3-ol derivatives, the orientation of the -OH group dictates the vector of the lone pair on the nitrogen, drastically affecting receptor affinity.[1]
Methodology:
-
Derivatization (Optional but recommended): React the racemic alcohol with Mosher's Acid Chloride to form diastereomeric esters.
-
Separation: Use Chiral HPLC.
-
Hydrolysis: If Mosher esters were used, hydrolyze back to the alcohol using LiOH in THF/Water.[1]
Part 3: Biological Validation (SAR Analysis)
Protocol C: Competitive Radioligand Binding Assay (Sigma-1)
Objective: Determine the K_i (inhibition constant) of the new derivatives.
Materials:
-
Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.[1]
-
Radioligand: [³H]-(+)-Pentazocine (Specific for σ1R).[1]
-
Non-specific blocker: Haloperidol (10 µM).[1]
Workflow:
-
Incubation: Mix membrane preparation (200 µg protein) with [³H]-(+)-Pentazocine (3 nM) and the test compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation:
Part 4: Data Visualization & Logic
SAR Decision Logic (Graphviz Diagram)
This diagram illustrates the logical flow of the optimization campaign, from the parent scaffold to the optimized lead.
Caption: Workflow for transforming the bromothiophene-piperidine hit into a high-potency lead via parallel chemical and stereochemical optimization.
Comparative Potency Table (Hypothetical Data)
The following table summarizes the expected impact of specific modifications based on established SAR for this scaffold class (e.g., Ifenprodil or PD-144418 analogs).
| Compound ID | R-Group (at 5-position) | Stereochemistry (3-OH) | Predicted Potency (Ki) | Rationale |
| CMP-001 | Bromine (Parent) | Racemic | ~150 nM | Baseline activity; Br is too small for deep pocket.[1] |
| CMP-002 | Phenyl | Racemic | ~45 nM | π-π stacking interactions in hydrophobic pocket.[1] |
| CMP-003 | 4-Fluorophenyl | Racemic | ~20 nM | Metabolic stability + polar interaction.[1] |
| CMP-004 | 4-Fluorophenyl | (S)-Enantiomer | < 5 nM | Optimal steric fit + hydrophobic interaction.[1] |
| CMP-005 | 4-Fluorophenyl | (R)-Enantiomer | ~400 nM | Steric clash of OH group reduces affinity.[1] |
Part 5: References
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. National Institutes of Health (PMC).[1] Available at: [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Royal Society of Chemistry (RSC).[1] Available at: [Link][2][3]
-
Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate.[1] Available at: [Link]
Sources
- 1. afz.fapz.uniag.sk [afz.fapz.uniag.sk]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Utilization of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol in Targeted Drug Delivery Architectures
Executive Summary & Strategic Utility
This guide details the functionalization and integration of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (hereafter BTP-3-ol ) into targeted drug delivery systems (DDS).
BTP-3-ol is not merely a passive intermediate; it is a dual-functional pharmacophore scaffold . Its structural logic offers two distinct orthogonal reactivity handles, making it an ideal candidate for Fragment-Based Drug Design (FBDD) applied to Antibody-Drug Conjugates (ADCs) , PROTACs , or Ligand-Targeted Nanocarriers .
The Chemical Logic (Why this molecule?)
-
Site A (5-Bromo position): An electrophilic handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site is typically used to extend the aromatic system to increase receptor binding affinity (e.g., targeting Sigma-1 or GPCRs).
-
Site B (3-Hydroxyl position): A nucleophilic handle allowing for ester, carbamate, or ether linkage. This is the "Docking Station" for attaching the molecule to a polymer backbone (PEG), a lipid anchor, or an E3 ligase ligand.
-
The Linker (Thiophene-Methyl-Piperidine): Provides a semi-rigid spacer that reduces conformational entropy, often improving the selectivity of the attached warhead.
Chemical Architecture & Retrosynthetic Workflow
The following diagram illustrates the modular workflow for converting the raw BTP-3-ol scaffold into a functional Targeted Delivery Ligand.
Caption: Figure 1. Orthogonal functionalization strategy. Path A prioritizes receptor affinity via the bromine handle; Path B prioritizes conjugation to the carrier via the hydroxyl handle.
Protocol A: Ligand Optimization (Suzuki-Miyaura Coupling)
Objective: To functionalize the 5-bromo position with an aryl group to create a high-affinity targeting moiety (e.g., mimicking a specific kinase inhibitor or receptor ligand) before attachment to the delivery vehicle.
Materials
-
Substrate: BTP-3-ol (1.0 equiv)
-
Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]
-
Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or Sodium Carbonate (Na₂CO₃).[2]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon. Oxygen is the enemy of Palladium(0) and will lead to homocoupling side products.
-
Dissolution: Add BTP-3-ol and the Arylboronic acid to the flask. Dissolve in degassed 1,4-Dioxane.
-
Activation: Add the aqueous base solution (degassed).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive pressure of Argon. Seal the flask.
-
Reaction: Heat to 90°C for 12–16 hours with vigorous stirring.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc). The starting material (BTP-3-ol) should disappear. The product will likely be more non-polar (higher Rf) due to the added aromatic ring.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography.
Critical Mechanism Note: The electron-rich thiophene ring facilitates oxidative addition of the Pd catalyst into the C-Br bond. However, the basic nitrogen in the piperidine ring can coordinate to Pd, potentially poisoning the catalyst. If yields are low (<50%), switch to Pd(dppf)Cl₂ which is more robust against amine coordination.
Protocol B: Conjugation to Nanocarrier (Linker Attachment)
Objective: To attach the optimized ligand (from Protocol A) to a PEG-Lipid anchor (DSPE-PEG-COOH) via the 3-hydroxyl group, creating a "Targeting Lipid" for liposomal formulation.
Materials
-
Ligand: Functionalized BTP-3-ol derivative (from Protocol A).
-
Polymer: DSPE-PEG(2000)-COOH (1.0 equiv).
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Methodology
-
Activation: Dissolve DSPE-PEG-COOH in anhydrous DCM. Add EDC (1.5 equiv) and stir for 30 mins at 0°C to activate the carboxylic acid.
-
Conjugation: Add the BTP-3-ol derivative (1.2 equiv) and DMAP (0.5 equiv, catalyst).
-
Reaction: Allow to warm to room temperature and stir for 24 hours under Nitrogen.
-
Chemistry Logic: The DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate with the PEG-acid, which is then attacked by the secondary hydroxyl of the piperidine.
-
-
Purification: This is critical.[4] Unreacted small molecules must be removed. Use Dialysis (MWCO 1000 Da) against water/methanol to remove excess BTP-3-ol and coupling reagents.
-
Validation:
-
MALDI-TOF MS: Verify the mass shift corresponding to the ligand attachment.
-
¹H NMR: Look for the broadening of the thiophene signals (due to polymer attachment) and the shift of the proton alpha to the ester oxygen.
-
Formulation: Ligand-Targeted Liposome Assembly
Objective: To self-assemble the BTP-conjugated lipid into a drug-loaded liposome.
Caption: Figure 2. Thin-film hydration workflow for generating BTP-targeted liposomes.
Data Summary: Optimization Parameters
| Parameter | Recommended Condition | Why? (Causality) |
| Lipid Molar Ratio | 5% BTP-PEG-DSPE | >5% can destabilize the bilayer; <1% may be insufficient for receptor avidity. |
| Hydration Temp | 60°C - 65°C | Must be above the Phase Transition Temperature (Tm) of HSPC (55°C) to ensure fluid mixing. |
| Extrusion Cycles | 11-21 passes | Odd number ensures final collection is on the opposite side of the filter (away from un-extruded aggregates). |
| pH of Hydration | pH 7.4 (HEPES) | The piperidine nitrogen (pKa ~9-10) will be protonated. This charge stabilizes the liposome surface via repulsion. |
Troubleshooting & Quality Control
Issue: Low Coupling Yield (Suzuki Reaction)
-
Diagnosis: The piperidine amine is poisoning the Pd catalyst.
-
Solution: Pre-treat the BTP-3-ol with Boc-anhydride to protect the nitrogen (if secondary amine is present, though this structure implies tertiary). Since this specific molecule is a tertiary amine (N-methyl), steric hindrance usually prevents poisoning, but free electron pairs are still risky.
-
Alternative: Add 1.0 equiv of HCl to protonate the amine before adding the catalyst (ammonium salts don't coordinate Pd).
Issue: Aggregation during Liposome Formation
-
Diagnosis: The hydrophobic thiophene moiety is burying itself into the lipid bilayer rather than extending out.
-
Solution: Ensure the PEG spacer is sufficiently long (MW 2000 or 3400 Da). The steric bulk of PEG forces the hydrophobic ligand to remain in the aqueous phase, available for receptor binding.
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Retrieved from [4]
-
National Institutes of Health (PMC). (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Retrieved from [4]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation: Strategies and Synthesis. Retrieved from
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Kobe University. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
large-scale synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol for preclinical studies
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a critical pharmacophore often found in kinase inhibitors and GPCR ligands.
While many laboratory-scale syntheses rely on alkylation with bromides or catalytic hydrogenation, these methods pose significant risks during scale-up, including hydrodehalogenation (loss of the bromine atom) or the handling of lachrymatory alkylating agents. This guide presents a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) .[1] This route is selected for its high chemoselectivity, mild conditions, and ability to preserve the sensitive thienyl-bromide moiety.
Key Advantages of This Protocol
-
Chemoselectivity: Preserves the Ar-Br bond (unlike Pd/H₂ hydrogenation).
-
Safety: Avoids the use of toxic sodium cyanoborohydride (NaCNBH₃) and highly reactive alkyl halides.
-
Scalability: Designed with a workup that minimizes chromatography, utilizing acid-base extraction and salt formation for purification.
Retrosynthetic Analysis & Strategy
The strategic disconnection is made at the C-N bond between the piperidine nitrogen and the methylene bridge.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available amine and aldehyde precursors.
Mechanistic Considerations
The reaction proceeds via the formation of an iminium ion intermediate.[2] The choice of reducing agent is critical:
-
Sodium Borohydride (NaBH₄): Too strong; reduces the aldehyde to alcohol before the imine forms.
-
Sodium Cyanoborohydride (NaCNBH₃): Effective but generates toxic HCN/cyanide waste, making it unsuitable for GMP/GLP scale-up.
-
Sodium Triacetoxyborohydride (STAB): The optimal reagent. It is less basic, allowing the aldehyde and amine to coexist in equilibrium with the iminium ion, which it reduces selectively [1].
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Role |
| 3-Hydroxypiperidine (HCl salt) | 137.61 | 1.0 | Nucleophile |
| 5-Bromothiophene-2-carboxaldehyde | 191.05 | 1.1 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| Triethylamine (TEA) | 101.19 | 1.0 | Base (to free amine) |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |
| Dichloromethane (DCM) | - | 10 Vol | Solvent |
Step-by-Step Procedure (100g Scale Basis)
Step 1: Free-Basing (In-Situ)
-
Charge a 2L reactor with 3-Hydroxypiperidine HCl (100.0 g, 0.727 mol) and DCM (1.0 L).
-
Add Triethylamine (73.5 g, 101 mL, 0.727 mol) dropwise at 0–5°C. Stir for 30 mins.
-
Note: If using the free base of hydroxypiperidine, skip the TEA addition.
-
Step 2: Imine Formation 3. Add 5-Bromothiophene-2-carboxaldehyde (152.8 g, 0.800 mol) to the mixture. 4. Add Acetic Acid (43.6 g, 0.727 mol). 5. Stir at Room Temperature (20–25°C) for 1 hour.
- Checkpoint: The solution typically turns slightly yellow/orange as the iminium species forms.
Step 3: Reduction 6. Cool the mixture to 0–5°C. 7. Add STAB (215.7 g, 1.02 mol) portion-wise over 45 minutes.
- Caution: Mild exotherm and gas evolution (H₂) may occur. Maintain internal temperature <10°C.
- Allow the reaction to warm to Room Temperature and stir for 12–16 hours.
- IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). Target: <2% remaining amine.[8]
Step 4: Quench & Workup 9. Cool to 0°C. Quench by slow addition of Saturated NaHCO₃ (500 mL). Stir vigorously for 30 mins until gas evolution ceases. 10. Separate the organic layer.[3] 11. Extract the aqueous layer with DCM (2 x 250 mL). 12. Combined organic layers are washed with:
- 10% Sodium Bisulfite (NaHSO₃) (300 mL) – Critical Step: Removes unreacted aldehyde.
- Brine (300 mL).
- Dry over anhydrous Na₂SO₄ and filter.
Step 5: Purification (Salt Formation) Note: While the free base can be isolated, forming the HCl salt is preferred for preclinical purity requirements. 14. Concentrate the organic phase to ~300 mL volume. 15. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C. 16. Add Diethyl Ether or MTBE (600 mL) as an anti-solvent to induce precipitation. 17. Filter the white solid, wash with Et₂O, and dry under vacuum at 40°C.
Process Workflow Diagram
Figure 2: Process flow for the synthesis and purification of the target compound.
Critical Quality Attributes (CQA) & Troubleshooting
Impurity Profile
| Impurity | Origin | Remediation |
| Unreacted Aldehyde | Excess reagent | Wash organic layer with 10% NaHSO₃ (forms water-soluble bisulfite adduct). |
| Des-bromo analog | Hydrodehalogenation | Avoid catalytic hydrogenation; Ensure STAB is used, not Pd/C. |
| Bis-alkylation | Reaction on -OH | Rare under these conditions. 3-OH is sterically hindered and less nucleophilic than the amine. |
Stereochemistry Note
The starting material, 3-hydroxypiperidine, contains a chiral center.
-
If Racemic starting material is used, the product will be racemic.
-
If (R)- or (S)-3-hydroxypiperidine is used, the stereocenter is preserved. The reductive amination conditions (mild acid, room temp) do not cause racemization at the C3 position.
Safety & Handling
-
Thiophene Compounds: Many thiophene derivatives are skin sensitizers and have strong odors. Handle in a well-ventilated fume hood.
-
STAB: Releases hydrogen gas upon quenching. Ensure reactor is vented.
-
Bromine Lability: Do not expose the product to strong bases at high temperatures, as the thiophene bromine can undergo nucleophilic aromatic substitution.
References
-
Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) - Reagent Profile."
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization Guide for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Compound Profile & Physicochemical Analysis
Before troubleshooting, it is critical to understand the physicochemical "personality" of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol . This molecule is an amphiphilic chimera, consisting of a polar head (piperidin-3-ol) and a lipophilic tail (5-bromothiophene).[1][2]
Physicochemical Data Table
| Property | Estimated Value | Implication for Assays |
| Molecular Weight | ~276.19 g/mol | Small molecule, typically membrane permeable.[1][2] |
| cLogP (Lipophilicity) | 2.2 – 2.7 | Moderately lipophilic. "Danger Zone" for aqueous precipitation at >100 µM. |
| pKa (Basic Nitrogen) | ~8.8 – 9.2 | Critical: At pH 7.4, the nitrogen is mostly protonated (cationic), aiding solubility. At pH > 8.5, it becomes neutral and will precipitate. |
| H-Bond Donors/Acceptors | 1 (OH) / 3 (N, O, S) | The hydroxyl group aids solubility but cannot overcome the bromothiophene grease at high concentrations. |
| Solubility (DMSO) | > 50 mM | Excellent. |
| Solubility (PBS pH 7.4) | < 100 µM (Kinetic) | Poor. Requires careful handling to avoid "crash-out."[1] |
Troubleshooting Guide (FAQ)
Issue 1: "My compound precipitates immediately upon adding aqueous buffer to the DMSO stock."
Diagnosis: This is the classic "Solvent Shock" phenomenon. When a small volume of high-concentration DMSO stock (e.g., 10 mM) is added directly to a large volume of aqueous buffer, the local DMSO concentration drops rapidly. The lipophilic 5-bromothiophene moiety aggregates faster than the water molecules can solvate the polar hydroxyl group, causing the compound to crash out of solution.
Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution to "acclimatize" the compound.
-
Incorrect: Add 1 µL of 10 mM stock to 999 µL Buffer (1:1000 dilution).
-
Correct:
-
Dilute 10 mM stock to 1 mM in 100% DMSO .
-
Dilute 1 mM DMSO solution to 100 µM in Buffer containing 0.05% Tween-20 .
-
Issue 2: "I see variable IC50/EC50 data between replicates."
Diagnosis: This often indicates Micelle Formation or Non-Specific Binding . The thiophene ring is highly hydrophobic. In the absence of carrier proteins, the molecules may form "colloidal aggregates" that sequester enzymes or receptors, leading to false positives (steep inhibition curves).
Solution: Add a Carrier Protein or Detergent
-
Detergent: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1][2] This lowers the surface tension and prevents aggregation.
-
Carrier: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) . The albumin binds the lipophilic tail reversibly, keeping the compound in solution without abolishing activity.
Issue 3: "The compound is toxic to cells at high concentrations, but I'm not sure if it's the compound or the solubility."
Diagnosis: Crystal Cytotoxicity . Micro-crystals (invisible to the naked eye) can settle on cell monolayers, causing physical stress and high local concentrations that kill cells, mimicking pharmacological toxicity.
Solution: Visual Inspection & Centrifugation
-
Prepare your highest assay concentration in media.
-
Centrifuge at 13,000 x g for 10 minutes .
-
Analyze the supernatant. If the concentration (measured by HPLC/MS) is significantly lower than expected, you are killing cells with crystals, not pharmacology.
Validated Protocols
Protocol A: The "Step-Down" Dilution Workflow
Use this protocol for all enzymatic and cell-based assays to ensure homogeneity.[1][2]
Materials:
-
Assay Buffer (e.g., PBS + 0.1% BSA)
-
Liquid Handler or Multichannel Pipette
Workflow Diagram (DOT):
Caption: Figure 1. The "Step-Down" dilution method prevents aqueous precipitation by performing all serial dilutions in 100% DMSO before the final transfer to aqueous buffer.[1][2]
Protocol B: Kinetic Solubility Check (Nephelometry Surrogate)
Perform this if you suspect the compound is crashing out at your working concentration.
-
Prepare Buffer: PBS pH 7.4.
-
Prepare Compound: 10 mM stock in DMSO.
-
Spike: Add compound to buffer to reach 10, 30, 100 µM (final DMSO 1%).
-
Incubate: Shake at room temperature for 2 hours.
-
Read: Measure Absorbance at 600 nm (turbidity).
-
OD600 < 0.005: Soluble.
-
OD600 > 0.010: Precipitate forming.
-
Decision Tree: Solvent & Formulation Selection
Use this logic flow to determine the best solvent system for your specific assay type.
Caption: Figure 2. Formulation decision matrix based on assay tolerance to DMSO and detergents.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link
-
PubChem Database. (2025). "Compound Summary: Thiophene Derivatives and Piperidine Analogs." National Center for Biotechnology Information. Link
-
BenchChem Technical Guides. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link
Sources
refining purification methods for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Technical Support Center: Purification & Handling Guide Subject: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Ticket ID: REF-PUR-5BT-PIP3 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely encountering difficulties purifying 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol due to its amphiphilic nature.[1][2] It contains a basic tertiary amine (piperidine), a polar hydroxyl group, and a lipophilic, halogenated heteroaromatic ring.[2]
Common failure modes include:
-
Tailing/Streaking on silica gel (due to silanol interactions).[1]
-
Oily Product that refuses to crystallize (common for benzyl-piperidine analogs).[1]
-
Persistent Aldehyde Impurity (from the reductive amination precursor).
This guide provides self-validating protocols to resolve these issues.
Module 1: Flash Chromatography Troubleshooting
User Question: "My compound streaks across the TLC plate and elutes as a broad tail during flash chromatography, causing co-elution with impurities. How do I fix this?"
Technical Diagnosis:
The piperidine nitrogen (
The Solution: The "Amine Shield" Protocol You must modify the mobile phase to block silanol sites.
Recommended Mobile Phase:
-
Solvent A: Dichloromethane (DCM)[2]
-
Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (
) or 1% Triethylamine ( ) .[2]
Protocol:
-
Pre-wash: Flush the silica column with 3 column volumes (CV) of 90:10 DCM:(MeOH+1%
) to neutralize active silanols. -
Equilibrate: Return to starting conditions (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Run Gradient: 0%
10% Solvent B over 15 CV.
Mechanism of Action:
The added base (
Caption: Competitive inhibition mechanism where mobile phase modifiers block silica sites to prevent amine tailing.
Module 2: Chemical Scavenging (Aldehyde Removal)
User Question: "NMR shows 5-10% unreacted 5-bromothiophene-2-carbaldehyde. It co-elutes with my product. How do I remove it without another column?"
Technical Diagnosis: Aldehydes are lipophilic and often track with the amine product on silica. However, aldehydes react reversibly with bisulfite to form water-soluble adducts, while your tertiary amine product does not.[2]
The Solution: Bisulfite Wash Do not rely on chromatography for this separation. Use a chemical wash during the workup.[3]
Protocol:
-
Dissolve the crude reaction mixture in Ethyl Acetate .
-
Wash the organic layer twice with saturated aqueous Sodium Bisulfite (
) . -
Observation Check: If the aldehyde content is high, you may see a white precipitate (the bisulfite adduct) at the interface. Filter this off if it hinders phase separation.[1][4]
-
Wash with Saturated
(to remove acidic bisulfite traces).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Wash with Brine, Dry (
), and Concentrate.
Validation:
Check the crude NMR. The aldehyde proton peak (
Module 3: Solidification & Salt Formation
User Question: "My product is a viscous yellow oil. I need a solid for stability studies. How do I crystallize it?"
Technical Diagnosis: The free base of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is likely an oil due to the rotational freedom of the methylene bridge and the non-planar piperidine ring.[1] Converting it to a Hydrochloride (HCl) or Oxalate salt increases lattice energy, promoting crystallization.[2]
The Solution: HCl Salt Formation Warning: Do not use strong Lewis acids or high heat, as the thiophene ring can be sensitive.
Protocol:
-
Dissolve 1.0 g of the free base oil in 5 mL of Diethyl Ether (or MTBE).
-
Cool to 0°C in an ice bath.
-
Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equivalents).
-
Observation: A white precipitate should form immediately.[1]
-
Stir for 15 minutes.
-
Filter the solid under nitrogen (hygroscopic risk).
-
Wash with cold ether.[1]
Data Table: Physical Properties & Solubility
| Form | Appearance | Solubility (Water) | Solubility (DCM) | Stability Risk |
| Free Base | Viscous Yellow Oil | Low | High | Oxidation (N-oxide) |
| HCl Salt | White/Off-white Solid | High | Low | Hygroscopic |
| Oxalate Salt | Crystalline Solid | Moderate | Low | Good Crystallinity |
Module 4: Workflow Visualization
The following decision tree guides you from the crude reaction mixture to the final pure compound.
Caption: Integrated workflow prioritizing chemical scavenging (bisulfite) before chromatographic steps.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa and salt formation of piperidine derivatives).
-
Boucher, M. M., et al. (2017).[2][4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][4] (Authoritative protocol for bisulfite washes). [2]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2][5] "Rapid chromatographic technique for preparative separations with moderate resolution."[1][5] The Journal of Organic Chemistry, 43(14), 2923-2925.[2][5] (Foundational text on flash chromatography parameters). [2]
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for acidity of thiophene/piperidine systems).
Sources
- 1. ChemDiv3_003156 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Workup [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol and its analogs. These molecules hold significant potential as modulators of monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Therapeutic Promise of Monoamine Transporter Modulation
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. Their dysfunction is implicated in numerous central nervous system (CNS) disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, molecules that can selectively or non-selectively inhibit these transporters are of immense therapeutic interest.
The 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol scaffold represents a compelling starting point for the development of novel monoamine transporter ligands. Its unique combination of a halogenated thiophene moiety and a substituted piperidine ring offers a rich chemical space for synthetic modification and optimization of pharmacological properties. This guide will dissect the key structural features of this scaffold and, by drawing on established SAR principles from related compound classes, provide a predictive framework for designing next-generation analogs with enhanced potency, selectivity, and drug-like properties.
Core Structural Features and Their Influence on Activity
The 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol scaffold can be deconstructed into three key components, each playing a crucial role in its interaction with monoamine transporters: the (A) 5-Bromothiophen-2-yl moiety, the (B) methyl linker, and the (C) piperidin-3-ol core. The interplay of these components dictates the overall pharmacological profile of the molecule.
Figure 1: Key structural components of the 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol scaffold.
The Thiophene Ring: A Versatile Aromatic System
The thiophene ring serves as a bioisosteric replacement for a phenyl ring, a common feature in many monoamine transporter inhibitors. Its sulfur atom can participate in unique interactions within the transporter binding pockets.
-
Substitution Pattern: The 2,5-disubstitution pattern on the thiophene ring is critical for activity. The bromine atom at the 5-position likely occupies a hydrophobic pocket within the transporter. SAR studies on related compounds have shown that bioisosteric replacement of a phenyl group with a thiophene moiety can produce potent monoamine transporter ligands[1].
-
Halogen Substitution: The nature of the halogen at the 5-position can significantly impact affinity. While bromine is present in the parent compound, exploring other halogens (e.g., chlorine, fluorine) or small electron-withdrawing groups could modulate potency and selectivity. For instance, in related piperidine-based analogs, para-substitution on a phenyl ring with halogens like bromo or iodo generally leads to retained or increased affinity for the dopamine transporter[2].
-
Alternative Substituents: Replacing the bromine with other small, lipophilic groups could further probe the binding pocket. However, bulky substituents are generally not well-tolerated in this region for many monoamine transporter inhibitors[3].
The Piperidine Core: A Key Determinant of Selectivity and Potency
The piperidine ring is a ubiquitous scaffold in CNS drug discovery due to its ability to adopt a stable chair conformation and present substituents in well-defined spatial orientations.[4][5]
-
Stereochemistry at the 3-Position: The stereochemistry of the hydroxyl group at the 3-position of the piperidine ring is a critical determinant of activity. In many classes of piperidine-based monoamine transporter inhibitors, different stereoisomers exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or selective than the other.[6] For instance, studies on 3,4-disubstituted piperidines have revealed that both cis and trans isomers, as well as their enantiomers, display varied selectivity for DAT, SERT, and NET.[4][6]
-
The 3-Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with polar residues in the transporter binding site. Modifications at this position, such as esterification or conversion to an ether, would likely alter the binding mode and pharmacological profile. The presence of a hydroxyl group is often desirable for potent dopamine transporter binding affinity in related scaffolds.[7]
-
N-Substitution: The 1-[(5-Bromothiophen-2-yl)methyl] group is the N-substituent. The nature of the group attached to the piperidine nitrogen is paramount for activity. The thienylmethyl group positions the aromatic ring in a manner that is likely crucial for binding. Lengthening or shortening the methylene linker, or introducing conformational constraints, would significantly impact activity.
Comparative Analysis with Alternative Scaffolds
To better understand the potential of 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol analogs, it is instructive to compare them with other well-established classes of monoamine transporter inhibitors.
| Scaffold Class | Key Structural Features | General SAR Observations | Representative Compounds |
| Thienylalkylpiperidines (e.g., the topic compound) | 2,5-disubstituted thiophene linked to a piperidin-3-ol | Halogen at thiophene-5 position likely enhances DAT affinity. Piperidine-3-ol stereochemistry is critical. | 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol |
| Phenyltropanes | Tropane core with a 3β-aryl substituent | High affinity for DAT. Modifications to the 2β-substituent and N-substituent modulate selectivity. | Cocaine, WIN 35,428 |
| Piperazine Derivatives | Piperazine core, often with diphenylalkyl or related substituents | Can exhibit high affinity for DAT. Substituents on the second nitrogen atom are crucial for potency.[7][8] | GBR12909 |
| Methylphenidate Analogs | Piperidine ring with a 2-phenyl and a 2-carboxymethyl group | threo isomers are generally more potent DAT inhibitors. Phenyl ring substitutions can enhance DAT affinity.[2] | Methylphenidate (Ritalin) |
This comparison highlights that while different scaffolds can achieve high affinity for monoamine transporters, the specific structural requirements for optimal activity vary. The thienylalkylpiperidine class offers a unique combination of a heterocyclic aromatic group and a flexible piperidine core, providing opportunities for fine-tuning selectivity profiles that may differ from the more rigid tropane-based inhibitors or the often less selective piperazine derivatives.
Experimental Methodologies for SAR Studies
A systematic investigation of the SAR of 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol analogs requires robust synthetic and pharmacological evaluation protocols.
General Synthetic Strategy
A common synthetic route to this class of compounds involves the reductive amination of piperidin-3-ol with a suitable thiophene-2-carboxaldehyde derivative.
Figure 2: General synthetic workflow for 1-[(thienylmethyl)]piperidin-3-ol analogs.
Step-by-Step Protocol for Reductive Amination:
-
Reactant Preparation: Dissolve piperidin-3-ol (1.0 eq) and 5-bromothiophene-2-carboxaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol.
In Vitro Pharmacological Evaluation
The primary pharmacological characterization of these analogs involves determining their binding affinities and functional potencies at the three major monoamine transporters.
Radioligand Binding Assays:
These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
-
DAT Binding: Use of [³H]WIN 35,428 as the radioligand with rat striatal membranes.
-
SERT Binding: Use of [³H]paroxetine or [³H]citalopram as the radioligand with rat brain stem or frontal cortex membranes.
-
NET Binding: Use of [³H]nisoxetine as the radioligand with rat frontal cortex or hippocampal membranes.
The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors.
Synaptosomal Uptake Assays:
These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
-
Dopamine Uptake: Inhibition of [³H]dopamine uptake into rat striatal synaptosomes.
-
Serotonin Uptake: Inhibition of [³H]5-HT uptake into rat brain stem or cortical synaptosomes.
-
Norepinephrine Uptake: Inhibition of [³H]norepinephrine uptake into rat cortical or hippocampal synaptosomes.
The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Predictive SAR and Future Directions
Based on the analysis of related compound classes, we can propose a predictive SAR for the 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol scaffold.
Figure 3: Predictive SAR for modifications to the lead scaffold.
Key areas for future investigation include:
-
Systematic Halogen Substitution: Synthesize and test analogs with different halogens (F, Cl, I) at the 5-position of the thiophene ring to determine the optimal substituent for DAT, SERT, and NET affinity.
-
Exploration of Piperidine Stereochemistry: Separate and pharmacologically characterize the enantiomers of 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol to elucidate the stereochemical requirements for potent and selective transporter inhibition.
-
Modification of the 3-Hydroxyl Group: Prepare analogs with modifications at the 3-position (e.g., ethers, esters) to probe the role of this functional group in receptor binding.
-
Bioisosteric Replacement of the Thiophene Ring: Investigate the effects of replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) to explore different electronic and steric properties.
Conclusion
The 1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol scaffold presents a promising starting point for the development of novel monoamine transporter inhibitors. By leveraging the established SAR principles of related piperidine-based ligands, researchers can rationally design and synthesize new analogs with improved pharmacological profiles. A systematic approach to modifying the thiophene ring, the piperidine core, and their stereochemical relationship will be crucial in unlocking the full therapeutic potential of this exciting class of compounds. The experimental protocols outlined in this guide provide a solid foundation for such investigations, paving the way for the discovery of next-generation CNS therapeutics.
References
- Wang, S., et al. (2006). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 49(1), 433-443.
- Hsin, L. W., et al. (2000). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 43(23), 4357-4368.
- Carroll, F. I., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 8174-8186.
- Chae, C. H., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-2894.
- Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(27), 5437-5449.
- Tamiz, A. P., et al. (1999). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 42(19), 3814-3822.
- Choi, J. K., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-2894.
- Zheng, Y., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 157, 137-150.
- Patil, S. B., et al. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. International Journal of Pharmaceutical Sciences and Research, 3(10), 3856-3861.
- Li, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), 2359-2366.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(2), 163-189.
- Kumar, N. S., et al. (2014). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Der Pharma Chemica, 6(5), 230-239.
- Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(27), 5437-5449.
- Kumar, A., & Singh, P. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37887-37911.
- Kozikowski, A. P., et al. (2001). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 44(16), 2632-2642.
- Romanelli, M. N., et al. (2009). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 19(15), 4056-4059.
Sources
- 1. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]
Introduction
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is only the first step. A compound's ultimate success hinges not just on its potency at the intended target, but critically, on its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect, and are a primary cause of clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity profile is paramount.
This guide focuses on 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol , a compound featuring a piperidine ring linked to a bromothiophene moiety. Such scaffolds are common in centrally active agents and are known to interact with a wide range of targets, particularly G-protein coupled receptors (GPCRs).[2][3][4][5] As this specific molecule is not extensively characterized in public literature, it serves as an ideal model for outlining a comprehensive, method-driven strategy to determine a primary target and subsequently assess its binding specificity against related targets.
We will proceed by first postulating a plausible primary target based on the compound's structural motifs. We will then design a selectivity panel of related off-targets and detail the gold-standard experimental protocols—Radioligand Binding and Functional GTPγS Assays—required to generate high-fidelity, comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for specificity profiling.
Part 1: Hypothesis-Driven Target Selection and Panel Design
The journey to assess specificity begins with identifying a primary target. For a novel compound, this may be achieved through broad screening panels or computational predictions.[6] The structure of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol, containing a piperidine core often found in serotonin receptor ligands, allows us to hypothesize a primary target for the purpose of this methodological guide.[7]
Hypothetical Primary Target: Serotonin Receptor 7 (5-HT₇).
Rationale for Panel Selection: A meaningful specificity assessment requires comparing the compound's affinity for its primary target against its affinity for other receptors. The choice of these "off-targets" is not random. It is a strategic selection based on two principles:
-
Structural Homology: Receptors from the same family (e.g., other serotonin receptor subtypes) are the most likely candidates for cross-reactivity.
-
Functional Overlap: Receptors that mediate similar physiological pathways or are expressed in the same tissues, even if less structurally related, are important to investigate.
Based on this, we can construct a logical, tiered selectivity panel.
Table 1: Hypothetical Target and Selectivity Panel
| Target Class | Specific Receptor | Rationale |
| Primary Target | 5-HT₇ Receptor | Hypothesized primary target |
| Related Targets (High Homology) | 5-HT₁ₐ Receptor | High sequence homology within serotonin family |
| 5-HT₂ₐ Receptor | High sequence homology within serotonin family | |
| 5-HT₆ Receptor | High sequence homology within serotonin family | |
| Related Targets (Functional Overlap) | Dopamine D₂ Receptor | Monoamine GPCR with potential for cross-talk |
| α₁-Adrenergic Receptor | Monoamine GPCR with potential for cross-talk |
Part 2: Experimental Methodologies for Specificity Profiling
To generate the data needed for our comparison, we will employ two distinct but complementary in vitro assays. The first, a radioligand binding assay, directly measures the compound's affinity (how tightly it binds) for the receptor. The second, a [³⁵S]GTPγS binding assay, measures a proximal step in receptor function (G-protein activation), allowing us to characterize the compound as a potential agonist or antagonist.[8][9]
Methodology 1: Competitive Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to a target receptor.[10] It operates on the principle of competition: the test compound's ability to displace a known, high-affinity radiolabeled ligand from the receptor is measured. The resulting data allows for the calculation of the inhibition constant (Kᵢ), a direct measure of binding affinity.
Experimental Protocol: Radioligand Binding
-
Membrane Preparation:
-
Harvest cultured cells heterologously expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₇).
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a BCA assay.[11]
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer containing a range of concentrations of the test compound (1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol) or a reference compound.
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]SB-269970 for 5-HT₇).
-
150 µL of the prepared cell membrane suspension (typically 10-50 µg protein per well).
-
-
Define non-specific binding in separate wells containing a high concentration of a known non-labeled antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach binding equilibrium.[11]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand in the solution.[10]
-
Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
-
Methodology 2: [³⁵S]GTPγS Functional Assay
This functional assay provides information beyond simple binding. It measures the direct consequence of receptor activation: the exchange of GDP for GTP on the associated Gα subunit.[12] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the amount of activated G-protein can be quantified. This allows for the determination of a compound's efficacy (agonist vs. antagonist activity) and potency (EC₅₀ or IC₅₀).
Experimental Protocol: [³⁵S]GTPγS Binding
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor as described in the radioligand binding protocol.
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
A fixed concentration of GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
The prepared cell membranes (10-50 µg protein).
-
Varying concentrations of the test compound. To test for antagonist activity, a fixed concentration of a known agonist is also added.
-
-
Define basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
Pre-incubate the plate for 15-30 minutes at room temperature.[12]
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Separation and Quantification:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described previously.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
For Agonists: Plot the stimulated binding (as a percentage above basal) against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a standard full agonist).
-
For Antagonists: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound. Fit the data to determine the IC₅₀.
-
Part 3: Data Visualization and Interpretation
The power of this approach lies in the direct comparison of data across multiple targets. The results should be summarized in a clear, concise table. For this guide, we will use hypothetical but realistic data to illustrate the analysis.
Table 2: Comparative Specificity Profile (Hypothetical Data)
| Target | Compound | Kᵢ (nM) - Binding Assay | Functional Activity (EC₅₀/IC₅₀, nM) | Selectivity Fold (vs. 5-HT₇) |
| 5-HT₇ Receptor | 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol | 15 | Antagonist, IC₅₀ = 25 | - |
| SB-269970 (Reference Antagonist)[7] | 0.8 | Antagonist, IC₅₀ = 1.2 | - | |
| 5-HT₁ₐ Receptor | 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol | 1,800 | No activity up to 10 µM | 120-fold |
| SB-269970 | >10,000 | No activity up to 10 µM | >12,500-fold | |
| 5-HT₂ₐ Receptor | 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol | >10,000 | No activity up to 10 µM | >667-fold |
| SB-269970 | 250 | No activity up to 10 µM | 312-fold | |
| Dopamine D₂ Receptor | 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol | 950 | No activity up to 10 µM | 63-fold |
| SB-269970 | 1,500 | No activity up to 10 µM | 1,875-fold |
Interpreting the Results
-
Potency and Affinity: The Kᵢ value from the binding assay indicates high affinity for the 5-HT₇ receptor (15 nM). The functional assay confirms this interaction is functionally relevant and characterizes the compound as an antagonist with a potency (IC₅₀) of 25 nM.
-
Specificity: The key metric for specificity is the Selectivity Fold , calculated as (Kᵢ of off-target / Kᵢ of primary target).
-
Our hypothetical compound shows a 120-fold selectivity for 5-HT₇ over 5-HT₁ₐ and over 667-fold selectivity over 5-HT₂ₐ.
-
Its lowest selectivity is against the D₂ receptor (63-fold). In drug development, a selectivity of >100-fold is often desired to minimize the risk of off-target effects. The 63-fold selectivity against D₂ might warrant further investigation or chemical modification to improve the profile.
-
-
Benchmark Comparison: Comparing the test compound to the known selective antagonist SB-269970 provides crucial context. While our compound is potent, SB-269970 is more potent and displays a superior selectivity profile across the tested panel.
Part 4: Visualizing the Workflow
A clear visual representation of the experimental process ensures reproducibility and understanding.
Caption: Overall workflow for assessing compound specificity.
Caption: Principle of the [³⁵S]GTPγS functional assay.
Conclusion
This guide presents a comprehensive and methodologically sound framework for assessing the specificity of a novel compound, using 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol as a representative example. By combining high-fidelity binding and functional assays with a logically designed target panel, researchers can generate robust, comparative data essential for decision-making in the drug discovery process. This structured approach, moving from hypothesis to experimental validation and clear data interpretation, not only de-risks development by identifying potential liabilities early but also builds a solid foundation for subsequent preclinical and clinical investigation. The principles and protocols detailed herein are broadly applicable and serve as a template for the rigorous characterization of any novel bioactive molecule.
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- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
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- BenchChem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
- Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
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- Inglese, J., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual.
- Verhaegen, M., & Leurs, R. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
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- Revvity. (n.d.). GPCRs: the pathway to discovery.
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- PubChem. (n.d.). 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
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- Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.
- Kulkarni, S. K., et al. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. International Journal of Pharmaceutical & Biological Archives.
- Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Record.
- Roayapalley, P. K., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules.
- BenchChem. (n.d.). 1-((4-Bromothiophen-2-yl)methyl)piperidine.
- DiPasquale, G., & Welaj, P. (1973). Pharmacological study of broperamole, a chemical novel antiinflammatory compound. Journal of pharmaceutical sciences.
- Usui, K., et al. (2023).
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
- Wang, Y., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.
- Cheng, D., et al. (2011). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Journal of Medicinal Chemistry.
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- Hirst, W. D., et al. (2000). A novel, potent, and selective 5-HT(7) antagonist: (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl) phenol (SB-269970). Journal of medicinal chemistry.
- PubChem. (n.d.). 3-[(5-Bromothiophen-2-yl)methylidene]piperidine.
- PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)methylidene]piperidine.
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- Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of medicinal chemistry.
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Selvaraju, K., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of medicinal chemistry.
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comparative analysis of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol and its enantiomers
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including FLT3 kinases , GPCRs , and bacterial enzymes .[1]
This guide objectively compares the racemic mixture against its (R)- and (S)-enantiomers .[1] While the racemate offers a cost-effective entry point for High-Throughput Screening (HTS), the pure enantiomers are critical for establishing structure-activity relationships (SAR) and avoiding off-target toxicity.[1] This document provides the technical roadmap for synthesizing, resolving, and utilizing this scaffold in medicinal chemistry campaigns.
Chemical Profile & Stereochemical Architecture
The molecule consists of a piperidine ring bearing a hydroxyl group at the C3 position, N-alkylated with a (5-bromothiophen-2-yl)methyl moiety.[1] The 5-bromo position serves as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura), while the C3-hydroxyl provides a hydrogen-bond donor/acceptor essential for binding affinity.[1]
Comparative Technical Specifications
| Feature | Racemate (±) | (R)-Enantiomer | (S)-Enantiomer |
| CAS Registry | Analogous to 414880-90-3 | Custom Synthesis | Custom Synthesis |
| Primary Utility | HTS Library Generation | Lead Optimization (SAR) | Lead Optimization (SAR) |
| Binding Mode | Non-specific / Mixed | Defined Vector | Defined Vector |
| Sourcing Cost | Low ($) | High ( | High ( |
| Synthetic Route | Reductive Amination (Standard) | Chiral Pool Synthesis | Chiral Pool Synthesis |
Critical Insight: The biological activity of piperidin-3-ol derivatives is often stereospecific. For instance, in certain muscarinic antagonists, the (R)-isomer exhibits nanomolar affinity while the (S)-isomer is virtually inactive. Therefore, early resolution of this scaffold is recommended to prevent "isomeric ballast" in late-stage assays.
Synthesis & Manufacturing Protocols
The most robust and scalable method for accessing this scaffold is the Reductive Amination of 5-bromothiophene-2-carboxaldehyde with piperidin-3-ol.[1] This route avoids the use of unstable thiophene-methyl halides (which are prone to polymerization).
Method A: Reductive Amination (Preferred)
-
Reagents : Sodium Triacetoxyborohydride (STAB), DCE/DCM, Acetic Acid.
-
Mechanism : Formation of an iminium ion intermediate followed by selective hydride transfer.
Experimental Protocol (Bench Scale):
-
Imine Formation : In a round-bottom flask, dissolve 5-bromothiophene-2-carboxaldehyde (1.0 equiv, ~191 mg/mmol) and piperidin-3-ol (1.0 equiv, ~101 mg/mmol) in anhydrous 1,2-dichloroethane (DCE).[1]
-
Acid Catalysis : Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.
-
Reaction : Allow to warm to RT and stir for 12–16 hours under Nitrogen.
-
Workup : Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification : Flash chromatography (SiO₂, DCM:MeOH 95:5).
Note on Chirality: To obtain the (R)- or (S)-enantiomer, simply substitute the racemic piperidin-3-ol starting material with commercially available (R)-3-hydroxypiperidine hydrochloride or (S)-3-hydroxypiperidine hydrochloride .[1] This "Chiral Pool" approach is superior to resolving the final product.
Visualizing the Synthetic Logic
Figure 1: Reductive amination pathway. The stereochemistry is defined solely by the piperidine starting material.
Functional Performance: The "Bromine Handle"
The value of this molecule lies in the 5-bromo position.[2][3][4][5][6][7] It is an "activated" handle for Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly elaborate the scaffold into complex drug candidates.
Comparative Reactivity: Suzuki-Miyaura Coupling
The thiophene bromide is highly reactive towards oxidative addition by Pd(0), often more so than phenyl bromides due to the electron-rich nature of the thiophene ring.
Standard Protocol for Library Expansion:
-
Catalyst : Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).
-
Base : K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent System : 1,4-Dioxane/Water (4:[1][6]1) – Water is crucial for the catalytic cycle.
-
Temperature : 80–90°C.
Data: Yield Expectations
| Coupling Partner (Boronic Acid) | Expected Yield | Notes |
|---|---|---|
| Phenylboronic acid | >85% | Standard benchmark.[1][7] |
| Pyridyl-3-boronic acid | 60–75% | Requires Pd(dppf)Cl₂ due to N-coordination.[1] |
| Alkylboronic acids | 40–50% | Beta-hydride elimination competes; use Suzuki-Miyaura variations.[1] |
Divergent Synthesis Workflow
Figure 2: The scaffold serves as a divergence point for generating three distinct classes of medicinal compounds.[1]
Quality Control: Chiral Resolution
If the racemate is synthesized, separating the enantiomers requires Chiral HPLC. This is also the standard method for determining the Enantiomeric Excess (ee) of asymmetric syntheses.
Standard Operating Procedure (SOP) for Chiral HPLC:
-
Column : Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
-
Mobile Phase : Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Why DEA? The basic amine prevents tailing of the piperidine nitrogen on the silica support.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm (Thiophene absorption).
Self-Validating Check : The (R)- and (S)-enantiomers should elute with baseline resolution (Resolution factor
References
-
Reductive Amination Standards : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Thiophene Reactivity : Rasool, S., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction." Royal Society Open Science, 2025. Link
-
Chiral Separation : Tiritan, M. E., et al. "Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition." Molecules, 2020.[8] Link
-
Biological Context (FLT3) : "The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant AML Cells."[9] Molecules, 2025.[3][8][9][10] Link
-
Suzuki Coupling Protocols : BenchChem Application Notes. "Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene."[1][11] Link
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Evaluating the Therapeutic Index of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol: A Comparative Guide for Preclinical Drug Development
In the landscape of preclinical drug development, the therapeutic index (TI) remains a cornerstone for evaluating the potential of a novel chemical entity. It offers a quantitative measure of a drug's safety margin, providing a critical early indicator of its viability as a therapeutic agent.[1][2][3][4][5][6] This guide provides a comprehensive framework for evaluating the therapeutic index of a novel compound, 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (herein referred to as Compound-X), in the context of its potential as an anti-inflammatory agent. We will compare its hypothetical preclinical data with established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.
The chemical scaffold of Compound-X, incorporating a bromothiophene moiety and a piperidin-3-ol group, suggests a potential for biological activity. Thiophene derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities.[7][8] Similarly, the piperidine ring is a common feature in many pharmaceuticals and natural alkaloids, recognized for its role in compounds with analgesic and anti-inflammatory effects.[9][10][11] Based on these structural alerts, we hypothesize that Compound-X may exert its therapeutic effect through the modulation of inflammatory pathways, possibly via the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many NSAIDs.[12][13]
The Concept of Therapeutic Index
The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[1][2] In preclinical studies, this is often calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Lethal Dose 50): The dose of a drug that is lethal to 50% of the animal population in a study.
-
ED50 (Effective Dose 50): The dose of a drug that produces the desired therapeutic effect in 50% of the animal population.
A higher therapeutic index is preferable, as it indicates a wider margin between the effective and toxic doses of a drug.[2][3]
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index requires a multi-pronged experimental approach, encompassing both in vitro and in vivo studies to assess cytotoxicity, efficacy, and systemic toxicity.
Caption: Experimental Workflow for Therapeutic Index Evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The initial step in assessing the toxicity of Compound-X is to determine its effect on cell viability in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Protocol: MTT Assay on RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of Compound-X, Ibuprofen, and Celecoxib in complete culture medium. Remove the old medium from the cells and add 100 µL of the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined by plotting a dose-response curve.
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model
To determine the effective dose (ED50) of Compound-X, a well-established model of acute inflammation, the carrageenan-induced paw edema model in rats, is utilized.[3][5]
Protocol: Carrageenan-Induced Paw Edema in Wistar Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard group (Ibuprofen or Celecoxib), and several test groups receiving different doses of Compound-X orally.
-
Compound Administration: Administer the respective compounds to the animals.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The ED50 is determined from the dose-response curve.
In Vivo Acute Toxicity Study: LD50 Determination
The final step is to determine the acute toxicity of Compound-X to establish the LD50.
Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Selection: Use female Wistar rats, as they are generally more sensitive.
-
Sequential Dosing: Dose one animal at a time with a starting dose based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
LD50 Calculation: The LD50 is calculated from the results of a minimum of 5 animals using specialized software.
Comparative Data Analysis
The following table presents a hypothetical dataset for Compound-X, alongside published data for Ibuprofen and Celecoxib, to illustrate the comparative evaluation.
| Parameter | Compound-X (Hypothetical Data) | Ibuprofen (Reference Data) | Celecoxib (Reference Data) |
| In Vitro IC50 (µM) (RAW 264.7 cells) | 150 | >200 | 75 |
| In Vivo ED50 (mg/kg) (Rat Paw Edema) | 25 | 100 | 10 |
| In Vivo LD50 (mg/kg, oral, rat) | 2500 | 636 | >2000 |
| Therapeutic Index (LD50/ED50) | 100 | 6.36 | >200 |
Interpretation and Discussion
Based on our hypothetical data, Compound-X demonstrates a promising therapeutic index of 100. This suggests a wide margin of safety, significantly greater than that of the non-selective COX inhibitor, Ibuprofen (TI = 6.36). The high therapeutic index of Compound-X indicates that a dose 100 times greater than the effective dose would be required to produce a lethal effect in 50% of the subjects.
In comparison to Celecoxib, a selective COX-2 inhibitor known for its improved gastrointestinal safety profile, Compound-X has a lower, yet still very favorable, therapeutic index. It is important to note that the LD50 for Celecoxib is reported as greater than 2000 mg/kg, which makes a precise TI calculation challenging but indicates a very high safety margin.
The in vitro cytotoxicity data (IC50) provides further context. Compound-X shows moderate cytotoxicity, less than Celecoxib but more than Ibuprofen in this hypothetical scenario. This information is crucial for guiding dose selection in further preclinical and clinical studies.
Caption: Comparative Safety Margins Based on Therapeutic Index.
Conclusion
The evaluation of the therapeutic index is a critical milestone in the journey of a new drug candidate. This guide has outlined a systematic and scientifically rigorous approach to determining the therapeutic index of a novel anti-inflammatory compound, 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol (Compound-X). Through a combination of in vitro and in vivo assays, we can generate the necessary data to calculate the TI and compare it against established competitors.
Our hypothetical analysis suggests that Compound-X possesses a promising therapeutic index, warranting further investigation into its mechanism of action, pharmacokinetic profile, and long-term toxicity. This structured approach to preclinical evaluation ensures that only the most promising and safest compounds advance to clinical trials.
References
- IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index. IT Medical Team.
- Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. Knya.
- Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Dr.Oracle.
- Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. CSPT.
- Wikipedia. Therapeutic index. Wikipedia.
- Abcam. MTT assay protocol. Abcam.
- IT Medical Team. Therapeutic Index: Balancing Efficacy and Safety in Drug Therapy. IT Medical Team.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays. NCBI.
- International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
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- Analgesic activity of alkyl piperidine deriv
- ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
- Medicinal Chemistry. (2024, August 8).
- Encyclopedia MDPI. (2024, January 16). Biological Activities of Thiophenes. MDPI.
- Wikipedia.
- Medscape. (2023, January 13).
- U.S. Food and Drug Administration. CIPRO (ciprofloxacin hydrochloride). FDA.
- Dovepress. (2020, May 26).
- Therapeutic Class Overview Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2016, January 25).
- Australian Prescriber. (2025, August 12).
- Straight Healthcare. Antibiotic chart.
- Cleveland Clinic. (2023, July 24).
- PubMed. (1992, November). Serum concentrations of penicillin, doxycycline, and ciprofloxacin during prolonged therapy in rhesus monkeys. Journal of Infectious Diseases.
- NCBI Bookshelf. (2023, August 28). Ciprofloxacin.
- ResearchGate. (2018, December 17). (PDF)
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Safety Operating Guide
Personal protective equipment for handling 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Topic: Personal protective equipment for handling 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Risk Context
Compound Class: Halogenated Heteroaromatic Amine Primary Hazards: Skin Corrosion (Chemical Burns), Systemic Toxicity (Dermal Absorption), Severe Eye Damage.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components—a basic piperidine ring and a lipophilic bromothiophene —dictate a strict safety protocol. The piperidine moiety confers high basicity (
The Golden Rule: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the risk.
| Structural Feature | Associated Hazard | Physiological Mechanism |
| Piperidine Ring | Corrosive / Caustic | Basic nitrogen attacks fatty acids in cell membranes (saponification), causing deep tissue burns. |
| Bromothiophene | Systemic Toxicity | High lipophilicity facilitates transport across the stratum corneum; potential for hepatotoxicity or neurotoxicity. |
| Organobromine | Environmental Toxin | Persistent halogenated compound; strictly regulated waste stream. |
PPE Selection Matrix
Standard laboratory PPE (lab coat, safety glasses) is insufficient for handling this compound during synthesis or purification.
Tier 1: Standard Handling (Weighing <100 mg, Closed Transfer)
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow vapor entry. Goggles seal against corrosive amine vapors. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 5 mil outer) | Why Double? Thiophene derivatives can permeate thin nitrile. The inner glove provides a "time-to-detect" buffer. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary containment. Do not rely on N95 masks; they do not filter organic vapors. |
| Body | Flame-Resistant (FR) Lab Coat | Piperidine derivatives are often flammable; FR cotton prevents melting onto skin (unlike polyester). |
Tier 2: High-Risk Operations (Spills, Heating, Scale-up >1g)
| Protection Zone | Required Equipment | Technical Justification |
| Dermal (Hand) | Laminate Film Gloves (e.g., Silver Shield®) | Critical: Nitrile degrades rapidly under direct exposure to concentrated amines/halogenated aromatics. Laminate offers >4hr breakthrough time. |
| Respiratory | PAPR or Full-Face Respirator (OV/P100 Cartridge) | Required only if work must occur outside a hood (e.g., spill cleanup). OV cartridges neutralize organic vapors. |
| Body | Tyvek® Apron / Sleeve Covers | Adds an impermeable barrier over the lab coat to prevent saturation of fabric. |
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Figure 1: Decision tree for selecting appropriate protection levels based on operational scale and risk.
Detailed Operational Protocols
A. Weighing & Solubilization
-
Static Control: This powder may be static-prone. Use an antistatic gun inside the weigh station to prevent dispersal.
-
Solvent Choice: When dissolving, avoid ketones (Acetone/MEK) if wearing nitrile gloves, as these solvents strip nitrile rapidly, carrying the toxic intermediate through the glove [1].[1] Use alcohols (MeOH/EtOH) or DCM with caution.
-
Acid/Base Trap: If acidifying, expect an exotherm (piperidine protonation). Cool the receiving flask in an ice bath before addition.
B. Spill Response (Immediate Action)
-
Evacuate & Ventilate: If outside the hood, leave the area immediately.
-
Don Tier 2 PPE: Put on laminate gloves and respiratory protection.
-
Neutralize: Do not use water immediately (spreads the chemical).
-
Absorb with vermiculite or a dedicated organic spill pillow.
-
Clean surface with a dilute acetic acid solution (to neutralize the piperidine base), followed by soap and water.
-
C. Waste Disposal (Cradle-to-Grave)
Because of the Bromine atom, this is Halogenated Waste .
| Waste Stream | Protocol | Critical Check |
| Liquid Waste | Halogenated Organic Solvents | Do NOT mix with Acid Waste. Mixing basic piperidine waste with acid waste causes violent heat/gas evolution. |
| Solid Waste | Hazardous Solid Waste | Double-bag contaminated gloves and paper towels. Label as "Toxic/Corrosive." |
| Sharps | Chemically Contaminated Sharps | Needles used with this compound must not be recapped. Dispose directly into sharps bin. |
References
-
Glove Chemical Resistance Guide (Nitrile vs. Ketones/Amines). Kimberly-Clark Professional. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
